molecular formula C5H12N2 B11733967 2-(3-Azetidinyl)ethanamine

2-(3-Azetidinyl)ethanamine

Cat. No.: B11733967
M. Wt: 100.16 g/mol
InChI Key: LMDKYZLASPVWHX-UHFFFAOYSA-N
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Description

2-(3-Azetidinyl)ethanamine is a nitrogen-containing heterocyclic compound with the molecular formula C5H12N2. It features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its distinctive structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with the approach.

Industrial Production Methods

Industrial production of 2-(3-Azetidinyl)ethanamine may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of metal catalysts and optimized reaction conditions to facilitate the formation of the azetidine ring and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azetidinyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

Major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Azetidinyl)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Azetidinyl)ethanamine involves its interaction with molecular targets, such as enzymes and receptors. The azetidine ring’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to the modulation of biological processes, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-1-yl)ethanamine
  • 2-(azetidin-3-yl)ethan-1-amine

Uniqueness

2-(3-Azetidinyl)ethanamine is unique due to its specific ring structure and the position of the ethanamine side chain. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

2-(azetidin-3-yl)ethanamine

InChI

InChI=1S/C5H12N2/c6-2-1-5-3-7-4-5/h5,7H,1-4,6H2

InChI Key

LMDKYZLASPVWHX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCN

Origin of Product

United States

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